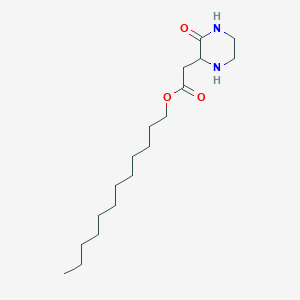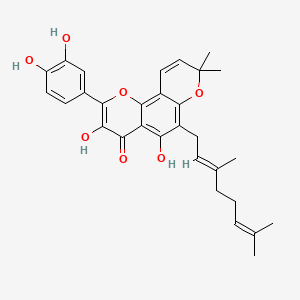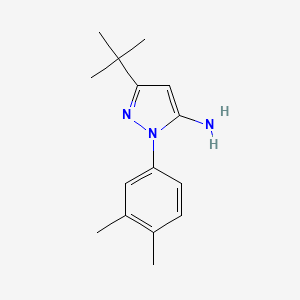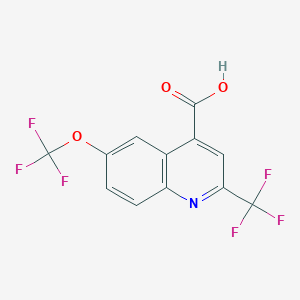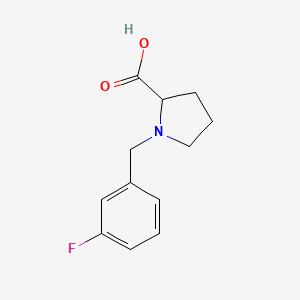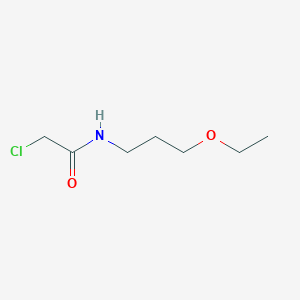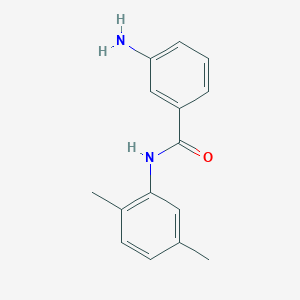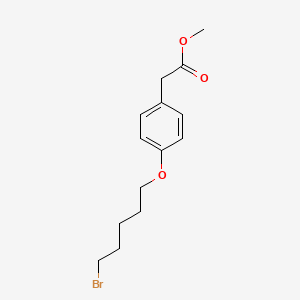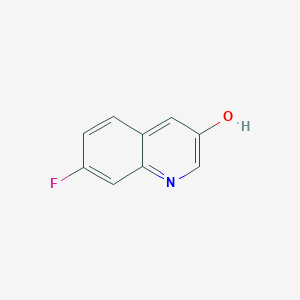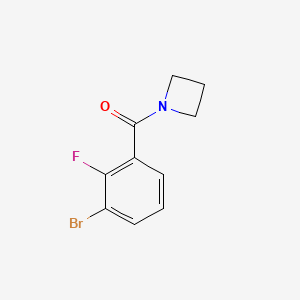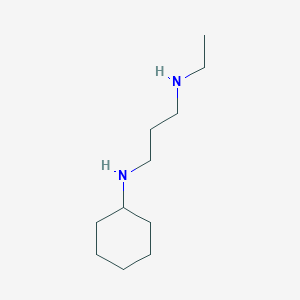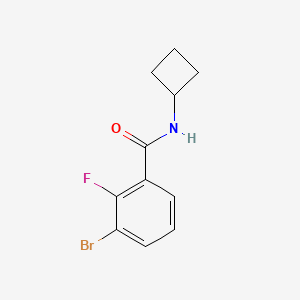
3-Bromo-N-cyclobutyl-2-fluorobenzamide
Overview
Description
3-Bromo-N-cyclobutyl-2-fluorobenzamide is a chemical compound with the molecular formula C11H11BrFNO . It has an average mass of 272.113 Da and a monoisotopic mass of 271.000793 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-cyclobutyl-2-fluorobenzamide consists of a benzamide core with bromo, fluoro, and cyclobutyl substituents . The exact 3D structure would require further computational or experimental analysis to determine.Scientific Research Applications
Crystal Structure Analysis
3-Bromo-N-cyclobutyl-2-fluorobenzamide has been studied for its crystal structures. For instance, a related compound, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, was examined to understand its crystal structure. This study revealed significant insights into the dihedral angles between benzene rings in such compounds, which are crucial for understanding their physical and chemical properties (Suchetan et al., 2016).
Potential in PET Imaging
Compounds similar to 3-Bromo-N-cyclobutyl-2-fluorobenzamide have been explored as potential ligands for PET (Positron Emission Tomography) imaging. N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a related compound, has shown high affinity and selectivity for sigma receptors, suggesting potential use in imaging applications in medical research (Shiue et al., 1997).
Insecticidal Activity
Research has been conducted on related compounds for their insecticidal properties. For instance, compounds containing a cyclopropyl group, such as N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide, have shown promising insecticidal activities against various pests. This indicates potential agricultural applications (Luo et al., 2020).
Electrochemical Studies
Electrochemical studies involving fluorination of aromatic compounds, including those similar to 3-Bromo-N-cyclobutyl-2-fluorobenzamide, have been conducted. These studies provide insights into the chemical transformations and potential applications of these compounds in various chemical processes (Shainyan & Danilevich, 2006).
Antimicrobial Properties
Fluorobenzamides, closely related to 3-Bromo-N-cyclobutyl-2-fluorobenzamide, have been synthesized and tested for antimicrobial properties. Studies have shown that the presence of a fluorine atom can significantly enhance the antimicrobial activity of these compounds (Desai et al., 2013).
Synthesis and Modification Techniques
Research has also focused on the synthesis of various benzamide derivatives, including those with bromo and fluoro groups. These studies are essential for understanding the chemical behavior and potential applications of 3-Bromo-N-cyclobutyl-2-fluorobenzamide in pharmaceuticals and material science (Gharbaoui et al., 1995).
properties
IUPAC Name |
3-bromo-N-cyclobutyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-6-2-5-8(10(9)13)11(15)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCFVPYLFRUDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704044 | |
| Record name | 3-Bromo-N-cyclobutyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-cyclobutyl-2-fluorobenzamide | |
CAS RN |
1026796-61-1 | |
| Record name | 3-Bromo-N-cyclobutyl-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-cyclobutyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)

